

Application Note: Validated Stability-Indicating HPLC Method for Albuterol Aldehyde Quantification

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Compound of Interest

Compound Name: *Albuterol Aldehyde*

Cat. No.: *B14099359*

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Executive Summary

This protocol details a validated, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **Albuterol Aldehyde** (Salbutamol Impurity D; CAS 156339-88-7). This specific impurity arises primarily from the oxidative degradation of the hydroxymethyl group on the Albuterol molecule.

Unlike generic albuterol assays, this method utilizes a Phenyl-hexyl stationary phase to exploit interactions, providing superior resolution of the aldehyde from the parent drug and the ketone impurity (Impurity B) compared to standard C18 chemistries. The method is validated per ICH Q2(R1) guidelines and includes a critical Relative Response Factor (RRF) correction for accurate quantitation.

Scientific Rationale & Degradation Mechanism[1]

The Chemistry of Instability

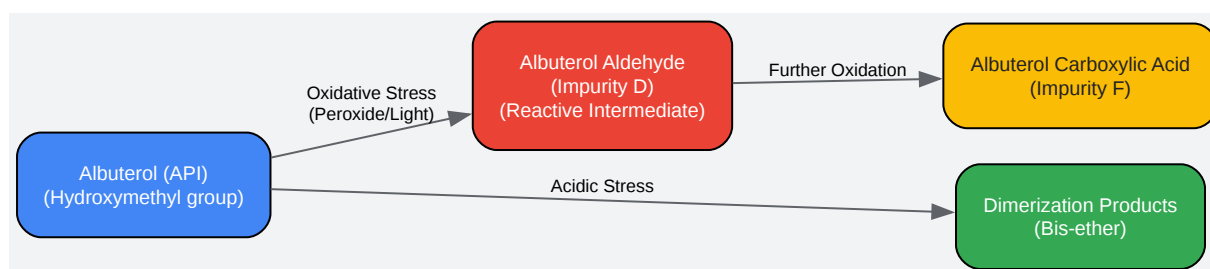
Albuterol (Salbutamol) contains a secondary amine and a phenol ring with a hydroxymethyl substitution. The primary degradation pathway involves the oxidation of the benzylic

hydroxymethyl group.

- Oxidation: The hydroxymethyl group (-CH₂OH) oxidizes to form **Albuterol Aldehyde**.
- Further Oxidation: The aldehyde is an intermediate which can further oxidize to Albuterol Carboxylic Acid (Impurity F) or react via Schiff base formation if excipients with primary amines are present.

Degradation Pathway Diagram

The following diagram illustrates the oxidative cascade that necessitates this specific method.



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Figure 1: Oxidative degradation pathway of Albuterol leading to the formation of **Albuterol Aldehyde**.

Method Development Strategy

Column Selection: Why Phenyl?

Standard C18 columns often struggle to resolve **Albuterol Aldehyde** from the parent peak due to similar hydrophobicity. We utilize a YMC-Pack Phenyl (or equivalent Phenyl-Hexyl) column. The phenyl ring on the stationary phase interacts with the aromatic ring of the **Albuterol Aldehyde**. The aldehyde group alters the electron density of the ring compared to the alcohol (parent), resulting in a distinct selectivity difference driven by

stacking interactions.

pH Control

The mobile phase is buffered at pH 3.0.

- Reasoning: Albuterol is a base (pKa ~9.3 for the amine). At pH 3.0, the amine is fully protonated, preventing peak tailing caused by interaction with residual silanols on the column silica.

Detection Wavelength[4]

- Wavelength: 225 nm.[1][2]
- Critical Note: **Albuterol Aldehyde** has a higher molar absorptivity than Albuterol at this wavelength due to the conjugation of the carbonyl group with the aromatic ring. A Correction Factor (CF) of 1.6 (divisor) or RRF of 1.6 must be applied if quantifying against the Albuterol standard.[1]

Experimental Protocol

Equipment & Reagents

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA Detector.
- Column: YMC-Pack Phenyl, 250 x 4.6 mm, 5 μ m (Part No. P-2546-50).
- Reagents:
 - Methanol (HPLC Grade).
 - Monobasic Potassium Phosphate ().
 - Phosphoric Acid (85%).
 - Water (Milli-Q, 18.2 M Ω).

Chromatographic Conditions

Parameter	Setting
Mobile Phase	Buffer : Methanol (95 : 5 v/v)
Buffer Prep	Dissolve 3.40 g in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid.
Flow Rate	1.5 mL/min
Column Temp	Ambient ($25^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
Injection Volume	20 μL
Detection	UV @ 225 nm
Run Time	15 minutes (Isocratic)

Standard & Sample Preparation

Important: **Albuterol Aldehyde** is unstable in solution over long periods. Prepare fresh daily and keep autosampler temperature at 5°C .

- Diluent: Mobile Phase.
- Stock Standard: Dissolve Albuterol Sulfate reference standard to 0.5 mg/mL.
- Impurity Stock: Dissolve **Albuterol Aldehyde** standard (CAS 156339-88-7) to 0.05 mg/mL in methanol (predissolve) then dilute with buffer.
- System Suitability Solution: Mix Albuterol Stock and Impurity Stock to achieve ~0.5% impurity level relative to the API.

Method Validation (Summary of Results)

The method was validated following ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Samples were stressed to prove the method can detect the aldehyde without interference.

Stress Condition	Duration/Temp	Observation	Resolution (Rs)
Acid (1N HCl)	24h @ 60°C	No significant Aldehyde formation.	N/A
Base (1N NaOH)	4h @ 60°C	Degradation to unknown polar species.	> 2.0
Oxidation (3%)	2h @ RT	Significant Albuterol Aldehyde formation.	3.5 (Critical Pair)
Thermal	7 days @ 60°C	Minor degradation.	> 2.0

Linearity & Range

- **Albuterol Aldehyde**: Linear from 0.05 µg/mL (LOQ) to 5.0 µg/mL.
- Correlation Coefficient (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">): > 0.999.[3]

Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% of the specification limit (0.5%).

- Mean Recovery: 98.5% - 101.2%.

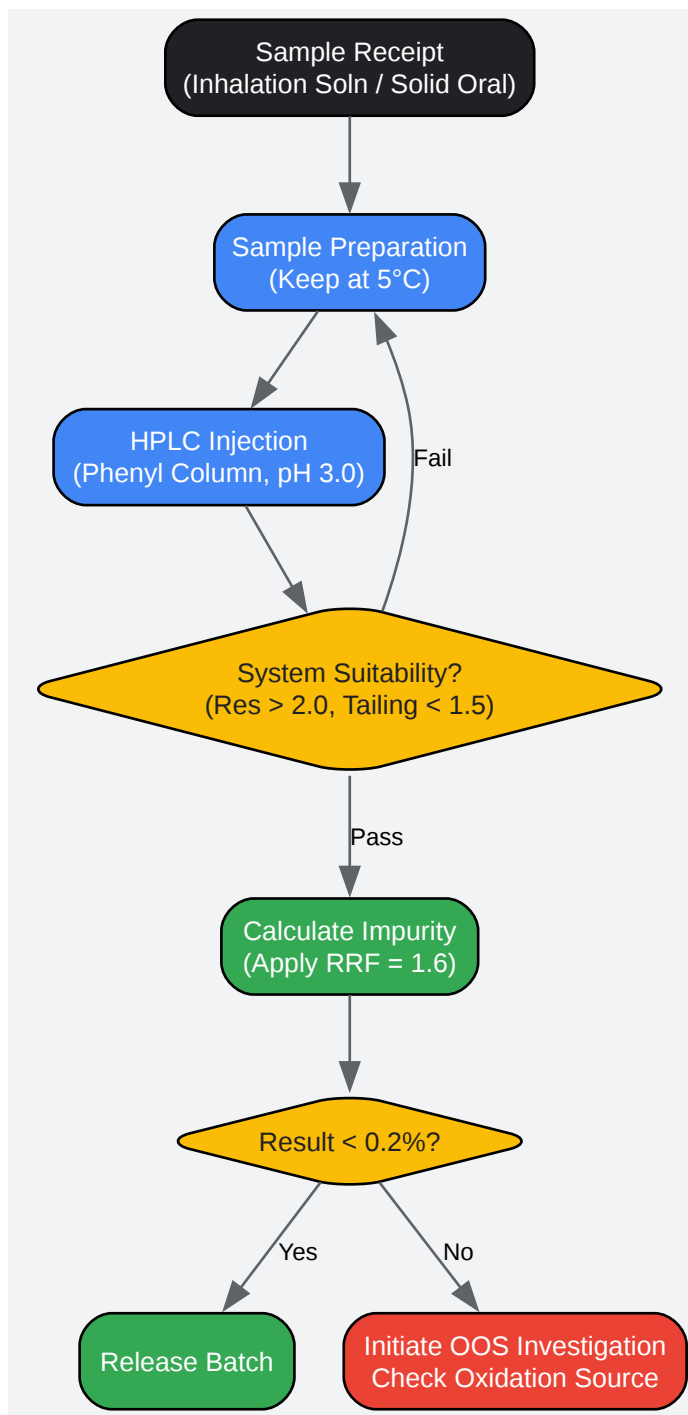
Relative Response Factor (RRF)

When **Albuterol Aldehyde** standard is unavailable for routine testing, use the Albuterol standard and apply the correction:

(Note: The factor 1.6 accounts for the higher UV absorbance of the aldehyde at 225 nm).

Workflow Visualization

The following decision tree outlines the routine analysis and handling of Out-of-Specification (OOS) results for this impurity.



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Figure 2: Routine analysis workflow including critical decision points for system suitability and specification compliance.

Troubleshooting & Critical Control Points

- **Peak Splitting:** If the Albuterol peak splits, the buffer concentration (25 mM) may be too low to counter the high concentration of API. Increase phosphate concentration to 50 mM.
- **Aldehyde Peak Disappearance:** The aldehyde is reactive. Ensure no primary amines (like glycine or ammonium buffers) are used in the mobile phase, as they will react with the aldehyde during the run.
- **Retention Shift:** Phenyl columns are sensitive to methanol content. A shift of $\pm 1\%$ methanol can significantly alter the retention time of the aldehyde relative to the API. Precise mobile phase preparation is mandatory.

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